3'-(Methylthio)propiophenone
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Overview
Description
3’-(Methylthio)propiophenone is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group at the 3’ position and a propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylthio)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of 3’-(Methylthio)propiophenone may involve the optimization of the Friedel-Crafts acylation process to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3’-(Methylthio)propiophenone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
3’-(Methylthio)propiophenone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3’-(Methylthio)propiophenone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: Lacks the methylthio group, making it less reactive in certain chemical transformations.
4-Methylpropiophenone: Substituted at the 4th position with a methyl group, differing in reactivity and applications.
3-Methoxypropiophenone: Contains a methoxy group instead of a methylthio group, leading to different chemical properties and reactivity.
Uniqueness
3’-(Methylthio)propiophenone is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHVRJVWVYWUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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